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Compound of Interest

Compound Name: (2,2-Difluorocyclopropyl)methanol

Cat. No.: B156797

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2,2-
Difluorocyclopropyl)methanol (CAS No. 509072-57-5). The information presented herein is
essential for the structural elucidation, purity assessment, and quality control of this fluorinated
cyclopropyl derivative, a building block of increasing interest in medicinal chemistry and drug
development.

Molecular Structure and Properties

(2,2-Difluorocyclopropyl)methanol is a colorless liquid with the molecular formula CaHeF20
and a molecular weight of 108.09 g/mol . The presence of the gem-difluoro group on the
cyclopropane ring imparts unique electronic properties and conformational constraints that are
of significant interest in the design of novel therapeutic agents.

Property Value

CAS Number 509072-57-5
Molecular Formula CaHeF20

Molecular Weight 108.09 g/mol
Appearance Clear, colorless liquid
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Spectroscopic Data

A complete experimental spectroscopic dataset for (2,2-Difluorocyclopropyl)methanol is not
publicly available in peer-reviewed literature or major spectral databases. The following tables
present predicted data and typical spectral ranges based on the analysis of similar chemical
structures. This information serves as a guide for researchers in interpreting experimentally
obtained spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
IH NMR (Proton NMR)

The *H NMR spectrum is expected to show signals corresponding to the methanolic proton, the
methylene protons adjacent to the oxygen, the cyclopropyl proton, and the geminal protons on
the cyclopropane ring.

Chemical Shift (6) /

opm (Predicted) Multiplicity Integration Assighment
~3.6 Doublet of doublets 2H -CH20H

~2.5 Broad singlet 1H -OH

~15-1.8 Multiplet 1H CH (cyclopropyl)
~1.0-1.4 Multiplet 2H CHz (cyclopropyl)

13C NMR (Carbon-13 NMR)

The 13C NMR spectrum will provide information on the carbon framework of the molecule. The
carbon attached to the two fluorine atoms will exhibit a characteristic triplet due to C-F coupling.
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Chemical Shift (8) / ppm (Predicted) Assighment
~115 (t, LJCF = 285 Hz) CF2

~65 -CH20H

~25 CH (cyclopropyl)
~20 CHz (cyclopropyl)

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the hydroxyl group, C-H bonds,
and the C-F bonds.

Wavenumber (cm~12) Intensity Assignment
3600-3200 Broad, Strong O-H stretch
3000-2850 Medium C-H stretch (aliphatic)
~1450 Medium CH:z bend

1200-1000 Strong C-F stretch

~1050 Strong C-O stretch

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak (M*) and characteristic
fragmentation patterns for alcohols, including the loss of water and a-cleavage.

m/z Relative Intensity Assignment
108 Low [M]*+

90 Medium [M - H20]*

77 Medium [M - CH20H]*
59 High [C2H3F2]*
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Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data for (2,2-
Difluorocyclopropyl)methanol.

NMR Spectroscopy

A sample of approximately 5-10 mg of (2,2-Difluorocyclopropyl)methanol is dissolved in 0.5-
0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-de) in a 5 mm NMR tube. A small amount of
tetramethylsilane (TMS) may be added as an internal standard (6 = 0.00 ppm). The spectra are
recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for 1H).
For 13C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.

IR Spectroscopy

For a liquid sample such as (2,2-Difluorocyclopropyl)methanol, the IR spectrum can be
obtained by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium
bromide (KBr) plates. The plates are then mounted in the spectrometer, and the spectrum is
recorded over the range of 4000-400 cm™1,

Mass Spectrometry

Mass spectra can be obtained using various ionization techniques, such as electron ionization
(EI) or chemical ionization (Cl). For EI-MS, the sample is introduced into the mass
spectrometer, typically via direct injection or through a gas chromatograph, and bombarded
with a beam of high-energy electrons (usually 70 eV). The resulting charged fragments are
then separated by their mass-to-charge ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of (2,2-
Difluorocyclopropyl)methanol.
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Spectroscopic Techniques

Data Interpretation

Sample Preparation /

(2,2-Difluorocyclopropyl)methanol IR Spectroscopy Structural Elucidation

\

NMR Spectroscopy
(1H’ 13C)

Click to download full resolution via product page

 To cite this document: BenchChem. [Spectroscopic Profile of (2,2-
Difluorocyclopropyl)methanol: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b156797#spectroscopic-data-of-2-2-
difluorocyclopropyl-methanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

6/6

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156797?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

